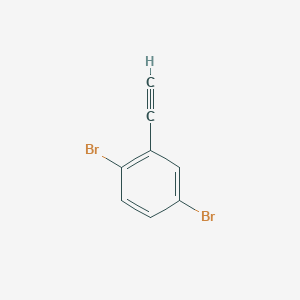

1,4-Dibromo-2-ethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2 |

|---|---|

Molecular Weight |

259.92 g/mol |

IUPAC Name |

1,4-dibromo-2-ethynylbenzene |

InChI |

InChI=1S/C8H4Br2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |

InChI Key |

KBAUQJFAXOGPRS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

On Surface Polymerization Via Dehalogenation

The initial step involves the sublimation of 1,4-Dibromo-2-ethynylbenzene onto a catalytically active surface, such as gold (Au(111)) or copper (Cu{111}). nih.govescholarship.org Upon moderate heating, the carbon-bromine bonds cleave, a process known as dehalogenation. The resulting reactive aryl radicals then undergo surface-assisted aryl-aryl coupling, commonly referred to as an Ullmann-type reaction, to form long one-dimensional (1D) polymer chains. nih.govnih.gov For this compound, this would theoretically produce a poly(p-phenylene) backbone with pendant ethynyl (B1212043) groups at regular intervals. The formation of long, well-ordered polymer chains is a critical prerequisite for producing high-quality GNRs. scispace.com

Cyclization and Planarization

The table below outlines the proposed stages for the fabrication of GNRs from 1,4-Dibromo-2-ethynylbenzene.

| Stage | Key Reaction | Typical Conditions | Expected Outcome |

| Precursor Deposition | Sublimation | Substrate: Au(111) or Cu{111} Ultra-High Vacuum (UHV) | A self-assembled monolayer of this compound molecules on the substrate. |

| Polymerization | Dehalogenation and Ullmann Coupling | Annealing Temperature: ~200-300 °C | Formation of 1D poly(p-phenylene) chains with pendant ethynyl (B1212043) groups. |

| Cyclization & Planarization | Alkyne Benzannulation / Cyclodehydrogenation | Annealing Temperature: ~400-500 °C | Formation of a planar, fully conjugated Graphene Nanoribbon. |

The potential of this compound lies in its capacity to form GNRs with novel or highly sought-after structures. The combination of a straightforward polymerization backbone and reactive cyclization units offers a pathway to engineer GNRs with specific electronic properties, making it a molecule of interest for future nanoelectronics and spintronics applications. cnr.it

Reactivity and Mechanistic Aspects of 1,4 Dibromo 2 Ethynylbenzene

Polymerization Mechanisms Involving Ethynyl (B1212043) and Bromo Moieties

AB2 Polymerization Strategies

1,4-Dibromo-2-ethynylbenzene is an archetypal AB2 monomer, where the single ethynyl group (A) can react with the two bromo-substituents (B) of other monomers. This functionality allows for the formation of highly branched, dendritic, or hyperbranched polymers through self-polymerization reactions. The theoretical degree of branching (DB) for polymers derived from AB2 monomers is 50%, assuming equal reactivity of both 'B' functional groups. researchgate.net However, synthetic strategies have been developed to achieve a DB of up to 100%. researchgate.net

The polymerization of AB2-type monomers like 3,5-dibromophenylboronic acid and 3,5-dihalophenyl Grignard reagents, which share the AB2 reactive motif with this compound, can be catalyzed by Pd(0) and Ni(II) complexes. researchgate.net These reactions yield hyperbranched polyphenylenes with high thermal stability and solubility in common organic solvents. researchgate.net For instance, the polymerization of 3,5-dibromophenylboronic acid has produced polymers with molecular weights in the range of 5,000-35,000 and polydispersities below 1.5. researchgate.net

A key advancement in controlling the structure of hyperbranched polymers from AB2 monomers is the "living" chain-growth mechanism. nih.gov In copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization of a trifunctional AB2 monomer, a linear increase in molecular weight with monomer conversion was observed. nih.gov This controlled process allows for the synthesis of polytriazole-based hyperbranched polymers with low polydispersity and a high degree of branching. nih.gov

Another approach involves the co-polycyclotrimerization of diethynylbenzene with monoalkynes, catalyzed by systems like TaCl5-Ph4Sn, to produce soluble, hyperbranched polyphenylenes with high molecular weights. scispace.com The kinetics of co-condensation polymerization of AB2 and AB monomers have also been studied to control the molecular weight distribution of the resulting copolymers. scispace.com

While the direct polymerization of this compound as an AB2 monomer is less documented in readily available literature, the principles derived from analogous AB2 systems provide a strong framework for predicting its behavior. The palladium-catalyzed coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, are the most probable routes for its polymerization. The reaction conditions would need to be carefully controlled to manage the reactivity of the ethynyl and bromo groups to favor the formation of hyperbranched structures and avoid premature crosslinking.

Conjugated Polymer Synthesis via Coupling Reactions

This compound is a valuable building block for synthesizing conjugated polymers through various transition metal-catalyzed cross-coupling reactions. The presence of both bromo and ethynyl functionalities allows for participation in reactions like Sonogashira, Heck, and Suzuki couplings, leading to polymers with extended π-conjugated systems. These materials are of significant interest for applications in organic electronics.

Sonogashira Coupling:

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides, and it is frequently employed in the synthesis of poly(arylene ethynylene)s (PAEs). In this context, this compound can react with various diethynyl comonomers. For example, platinum-containing conjugated polymers have been synthesized via Sonogashira-Hagihara coupling polymerization of a dibromobipyridine platinum complex with 1,4-diethynylbenzene (B1207667) and its derivatives. acs.org The polymerization is typically carried out in a solvent mixture like DMF/Et3N at elevated temperatures. acs.org

The synthesis of dialkyne comonomers for these polymerizations often involves a preliminary Sonogashira coupling. For instance, reacting 1-(tert-butyl)-4-ethynylbenzene with dibromo derivatives in the presence of a palladium catalyst yields comonomers that can then be used in subsequent polymerizations. rsc.org

A stepwise approach to Sonogashira cross-coupling on a surface has also been demonstrated for the precision synthesis of conjugated polymer films. mdpi.com This method involves alternating reactions of a bis-acetylene monomer and a bis-iodo monomer on a monolayer-modified slide, allowing for precise control over the polymer chain growth. mdpi.com

Cyclopentannulation Polymerization:

A versatile palladium-catalyzed cyclopentannulation reaction has been used to synthesize conjugated organic polymers from 9,10-dibromoanthracene (B139309) and various aryl dialkyne comonomers. rsc.org This reaction produces polymers with high solubility and excellent yields. rsc.org Although not directly involving this compound, this method highlights a synthetic strategy where a dibromo-arene is coupled with a dialkyne, a reaction type for which this compound could potentially serve as a monomer after conversion of its ethynyl group.

The table below summarizes representative coupling reactions for the synthesis of conjugated polymers, including conditions and resulting polymer characteristics.

| Reaction Type | Monomers | Catalyst/Conditions | Polymer Type | Molecular Weight (Mw) | Polydispersity Index (Đ) |

| Sonogashira-Hagihara Coupling | [Pt(4,4′-dibromo-2,2′-bipyridine)((R,R)-QuinoxP*)] and 1,4-diethynylbenzene derivatives | Pd(PPh3)2Cl2/CuI, DMF/Et3N, 80 °C | Platinum-containing poly(arylene ethynylene) | - | - |

| Cyclopentannulation | 9,10-dibromoanthracene and various aryl dialkyne comonomers | Pd2(dba)3, P(o-tolyl)3, K2CO3, Toluene | Contorted conjugated polymers (CPP1-3) | 15.8–34.3 kDa | 2.4–2.8 |

On-Surface Reactions and Directed Assembly

The on-surface synthesis approach offers a bottom-up method to construct covalently-bonded, atomically precise polymers directly on a substrate. researchgate.net The unique combination of reactive groups in this compound and its analogues allows for programmed, sequential reactions, leading to the formation of ordered nanostructures. europa.eu

Stepwise Activation and Reaction:

The different chemical reactivities of the functional groups (bromo vs. ethynyl, or different halogens like bromo vs. iodo) can be exploited to control the reaction sequence. researchgate.neteuropa.eu For instance, in a molecule with both bromo and iodo substituents, the weaker carbon-iodine bond can be cleaved at a lower temperature than the carbon-bromine bond, allowing for hierarchical growth. europa.eu Similarly, the terminal alkyne group can undergo deprotonation and coupling reactions under different conditions than the dehalogenative coupling of the bromo groups. researchgate.net

On a silver surface, such as Ag(111), the terminal alkyne of a precursor molecule can deprotonate upon exposure to oxygen and subsequent annealing. researchgate.net This leads to the formation of organometallic intermediates, such as bis-acetylide dimers, which can then undergo further coupling reactions to form enetriyne-bridged compounds. researchgate.net

Ullmann Coupling:

The Ullmann coupling reaction, a dehalogenative aryl-aryl coupling, is widely used for creating one- and two-dimensional polymers on metal surfaces. researchgate.netinrs.ca This reaction typically proceeds in two steps: dehalogenation to form a stable intermediate, followed by C-C bond formation. researchgate.net The structure of the resulting polymer is determined by the number and position of the halogen atoms in the precursor molecule. researchgate.net For a molecule like this compound, this reaction would involve the cleavage of the C-Br bonds and the formation of new C-C bonds between adjacent molecules, leading to polymeric chains or networks.

Substrate-Directed Growth:

The choice of substrate plays a crucial role in directing the assembly and reaction of the precursor molecules. Anisotropic surfaces can be used to achieve a preferred orientation of the resulting nanostructures. acs.org For example, the polymerization of a precursor with different halogen substituents can be further directed by using a corrugated surface, leading to larger and more complex molecular architectures. europa.eu

The table below outlines the key aspects of on-surface reactions involving molecules with similar functionalities to this compound.

| Reaction Type | Precursor Features | Substrate | Reaction Conditions | Resulting Structures |

| Dehydrogenative/Organometallic Coupling | Terminal alkyne, directing hydroxyl group | Square lattices | O2 exposure, thermal annealing | Organometallic bis-acetylide dimers, tetrameric enetriyne-bridged compounds |

| Stepwise Dehalogenative Coupling | Bromo and iodo substituents | Au(111) | Sequential thermal annealing | Polymeric chains |

| Ullmann Coupling | Bromo and iodo functionalized monomer | Au(111) | Thermal deposition and annealing | 2D porous covalent networks |

| Alternating Copolymerization | Dibromo and diethynyl monomers | Ag(111) | Stoichiometric control, thermal annealing | Alternating organometallic copolymers |

Applications of 1,4 Dibromo 2 Ethynylbenzene in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Precursors for Organic Light-emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), 1,4-Dibromo-2-ethynylbenzene serves as a key starting material for the synthesis of novel emitters and host materials. The ability to introduce different aromatic or heterocyclic groups through cross-coupling reactions at the bromo and ethynyl (B1212043) positions allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for achieving efficient charge injection, transport, and recombination, which are essential for high-performance OLEDs. For instance, polymers and oligomers derived from this compound can be engineered to exhibit specific emission colors and high quantum efficiencies, paving the way for more vibrant and energy-efficient displays and lighting solutions.

Building Blocks for Organic Photovoltaics (OPVs)

The development of efficient organic photovoltaics (OPVs) relies on the design of materials that can effectively absorb sunlight and convert it into electrical energy. This compound is utilized in the synthesis of donor-acceptor (D-A) type conjugated polymers for OPV applications. nih.gov The ethynyl group can be readily functionalized to introduce electron-donating or electron-accepting moieties, while the bromo groups provide sites for polymerization. This approach allows for the creation of polymers with tailored band gaps to maximize solar spectrum absorption and optimized molecular orbitals for efficient exciton (B1674681) dissociation and charge transport. The resulting materials are integral to the fabrication of lightweight, flexible, and potentially low-cost solar cells. nih.gov

Fabrication of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Conjugated polymers synthesized from this compound can be designed to have highly planar backbones and strong intermolecular π-π stacking, which are conducive to efficient charge transport. The ability to control the polymer's structure and morphology through chemical synthesis starting from this versatile building block is critical for achieving high-mobility materials for OFETs. Research in this area focuses on creating semiconductors with improved performance and stability for applications in flexible displays, sensors, and RFID tags. nih.govnih.gov

Development of Luminescent and Extended π-Conjugated Systems

The reactive nature of this compound makes it an ideal candidate for the synthesis of a wide range of luminescent materials and extended π-conjugated systems. Through reactions like the Sonogashira coupling, the ethynyl group can be linked to various aromatic and heteroaromatic units, leading to the formation of poly(arylene ethynylene)s (PAEs). These polymers are known for their strong luminescence and have potential applications in chemical sensors and as active components in light-emitting diodes. researchgate.net The dibromo functionality allows for the extension of the conjugated system in a controlled manner, leading to materials with precisely engineered optical and electronic properties.

Polymer Chemistry and Advanced Functional Polymers

The utility of this compound extends significantly into the realm of polymer chemistry, where it serves as a monomer for the creation of advanced functional polymers with unique properties and applications.

Synthesis of Conjugated Polymers

This compound is a key monomer in the synthesis of various conjugated polymers. These polymers, characterized by a backbone of alternating single and double or triple bonds, exhibit semiconducting properties and are the active materials in many of the aforementioned electronic devices. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are commonly employed to polymerize this monomer with other co-monomers. iupac.orgnih.gov This allows for the creation of a diverse library of polymers with tailored electronic and physical properties, such as solubility, processability, and thermal stability, which are crucial for their integration into functional devices. nih.gov

Engineering of Microporous Organic Polymers (MOPs)

Specific research detailing the direct use of this compound for the engineering of Microporous Organic Polymers (MOPs) is not extensively documented in publicly available literature. The structural characteristics of the molecule, however, suggest its potential as a monomer or cross-linker in the synthesis of porous aromatic frameworks through established methods like Sonogashira-Hagihara coupling.

Functionalized Polymer Architectures

While the dibromo and ethynyl functionalities of this compound make it a viable candidate for creating functionalized polymers such as poly(arylene ethynylene)s, specific examples of its incorporation into complex, functionalized polymer architectures are not widely reported in scientific literature.

Metal-Organic Frameworks (MOFs) and Porous Crystalline Materials

The synthesis of functionalized organic linkers (ligands) is fundamental to the development of Metal-Organic Frameworks (MOFs). Although this compound could theoretically be modified to create ligands for MOF construction, the direct application of this specific compound in MOF ligand design and synthesis is not a primary focus of current research literature.

Reticular chemistry involves the linking of molecular building blocks into predetermined network structures. While this compound possesses the necessary reactive sites to act as a building block in such syntheses, its specific use for creating reticular materials for targeted applications has not been prominently featured in research publications.

Nanomaterials and Supramolecular Architectures

The application of this compound is most clearly demonstrated in the field of nanomaterials, where it serves as a precursor for the on-surface synthesis of carbon-based nanostructures. escholarship.org This bottom-up approach allows for the fabrication of defect-free conjugated polymers and graphene nanoribbons with atomic precision, which is crucial for developing next-generation nanoelectronics. escholarship.org The process typically involves the sublimation of molecular precursors onto a catalytically active metal surface, such as gold (Au(111)), where a series of thermally activated reactions, including polymerization and cyclization, take place. escholarship.org

In this context, this compound is identified as a valuable precursor building block. escholarship.org Its synthesis and purification are prerequisite steps for its use in these advanced fabrication methods, with characterization confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. escholarship.org

The formation of ordered structures from molecular precursors on a surface is a key example of self-assembly. In the context of on-surface synthesis, molecules like this compound are designed to first self-assemble into organized networks on the metal substrate before covalent bond formation is induced. escholarship.org

Furthermore, the ethynyl group of this compound can be reacted to form more complex supramolecular structures. Research has shown its use in synthesizing organometallic compounds through reactions with metal complexes. For instance, it has been reacted with an [N,N'-diisopropylbenzimidazolin-2-ylidene]AuCl gold complex to create a new gold-alkynyl product, demonstrating its utility in building specific supramolecular systems. uzh.ch This type of reaction highlights the compound's role in the deliberate design of complex molecular entities. uzh.ch

Fabrication of Graphene Nanoribbons (Potential)

The bottom-up synthesis of graphene nanoribbons (GNRs) from molecular precursors is a significant area of research in advanced materials science, offering atomic precision in the final GNR structure. cnr.ituu.nl This method allows for the precise control over the width and edge geometry of GNRs, which in turn dictates their electronic properties. cnr.itnih.gov this compound is a promising molecular precursor for this fabrication strategy due to its distinct functional groups: two bromine atoms and an ethynyl group. These functionalities can potentially direct a sequence of on-surface reactions to form structurally well-defined GNRs.

The fabrication process is conceptualized as a multi-step, thermally activated reaction on a catalytic metal surface, typically under ultra-high vacuum conditions. nih.govnih.gov

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,4-Dibromo-2-ethynylbenzene, both one-dimensional and two-dimensional NMR experiments are employed to unequivocally assign the structure.

¹H and ¹³C NMR Techniques for Aromatic and Alkyne Protons/Carbons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the single acetylenic proton. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in unique chemical environments, leading to complex spin-spin coupling. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, would typically appear as a sharp singlet in a distinct region of the spectrum, generally between 2.5 and 3.5 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the alkyne carbons. The carbons bonded to the bromine atoms would be significantly influenced by the halogen's electronegativity and heavy atom effect. The sp-hybridized carbons of the ethynyl group would resonate at characteristic chemical shifts, typically in the range of 70-90 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | ¹H | ~7.2-7.8 | Multiplet |

| Alkyne | ¹H | ~3.0-3.5 | Singlet |

| Aromatic (C-H) | ¹³C | ~128-135 | - |

| Aromatic (C-Br) | ¹³C | ~120-125 | - |

| Aromatic (C-C≡C) | ¹³C | ~125-130 | - |

| Alkyne (C≡C-H) | ¹³C | ~75-85 | - |

| Alkyne (C≡C-Ar) | ¹³C | ~80-90 | - |

| Note: These are approximate ranges and actual values may vary based on solvent and experimental conditions. |

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the signals from the one-dimensional spectra and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to identify which aromatic protons are adjacent to one another.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to probe the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent and diagnostic peaks would include:

≡C-H Stretch: A sharp, strong band typically appearing around 3300 cm⁻¹, indicative of the terminal alkyne.

C≡C Stretch: A weaker absorption in the range of 2100-2140 cm⁻¹, characteristic of the carbon-carbon triple bond.

C-H Aromatic Stretch: Multiple sharp bands appearing just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 600 cm⁻¹, associated with the carbon-bromine bonds.

Raman Spectroscopy, Including Time-Resolved Studies

Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman an excellent tool for confirming the presence of the alkyne moiety. Aromatic ring vibrations also produce characteristic Raman signals. While time-resolved Raman studies on this specific molecule are not widely reported, such techniques could, in principle, be used to study the dynamics of excited states or transient species formed during chemical reactions.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | FT-IR | ~3300 | Strong, Sharp |

| C≡C Stretch | FT-IR | ~2120 | Weak to Medium |

| C≡C Stretch | Raman | ~2120 | Strong |

| C-H Aromatic Stretch | FT-IR | >3000 | Medium, Sharp |

| C=C Aromatic Stretch | FT-IR/Raman | ~1450-1600 | Medium to Strong |

| C-Br Stretch | FT-IR/Raman | ~500-600 | Medium |

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to study the electronic transitions within a molecule and provides insight into its photophysical properties. The absorption of UV or visible light by this compound would promote electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The ethynyl substituent, being a chromophore, will influence the position and intensity of these absorptions, typically causing a red shift (a shift to longer wavelengths) compared to unsubstituted benzene. The presence of the heavy bromine atoms can also influence the photophysical properties by promoting intersystem crossing, a process that can lead from the excited singlet state to a triplet state. A detailed investigation would involve measuring the absorption and potentially the fluorescence and phosphorescence spectra to build a complete picture of the molecule's behavior upon electronic excitation.

UV-Vis Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and conjugated π-electron systems.

For an aromatic compound like this compound, the benzene ring and the ethynyl group form a conjugated system. The absorption spectrum is expected to show distinct bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent environment. While specific UV-Vis spectral data for this compound is not detailed in the available literature, analysis of related substituted phenylacetylene (B144264) derivatives indicates that absorption typically occurs in the ultraviolet region. The substitution pattern on the benzene ring significantly influences the electronic absorption spectra.

Table 1: Illustrative UV-Vis Absorption Data for a Related Phenylacetylene Derivative This table presents hypothetical data based on typical values for similar compounds to illustrate the format.

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| π → π* | ~250 nm | ~15,000 M-1cm-1 | Hexane |

| π → π* | ~290 nm | ~1,000 M-1cm-1 | Hexane |

Fluorescence and Phosphorescence Emission Spectroscopy

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited by absorbing light.

Fluorescence is the emission of light from an excited singlet state (S₁) to the ground singlet state (S₀). This process is spin-allowed and typically occurs rapidly, on the nanosecond timescale. ossila.com The fluorescence emission spectrum is generally observed at longer wavelengths (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift.

Phosphorescence is the emission of light from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime for the excited state, ranging from microseconds to seconds. ossila.comlibretexts.org

The presence of heavy atoms like bromine in this compound can enhance spin-orbit coupling. This "heavy-atom effect" facilitates intersystem crossing from the singlet excited state to the triplet excited state, which can potentially quench fluorescence and promote phosphorescence. libretexts.org The study of emission spectra provides valuable information on the energy levels of excited states and the deactivation pathways available to the molecule.

Quantum Yield and Lifetime Measurements

To quantify the efficiency of emission processes, quantum yield and lifetime measurements are performed.

Quantum Yield (Φ) : The fluorescence or phosphorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. libretexts.org It represents the probability that an excited molecule will decay via a radiative pathway. Molecules with quantum yields approaching 1 are highly emissive, while those with yields near 0 decay primarily through non-radiative pathways.

Lifetime (τ) : The lifetime is the average time a molecule spends in an excited state before returning to the ground state. ubbcluj.ro Fluorescence lifetimes are typically in the nanosecond range, while phosphorescence lifetimes are significantly longer. ossila.com

These parameters are crucial for understanding the photophysical behavior of a compound and its suitability for applications in areas like organic light-emitting diodes (OLEDs) or molecular sensors. Specific quantum yield and lifetime data for this compound are not available in the surveyed literature.

Table 2: General Comparison of Fluorescence and Phosphorescence Properties

| Property | Fluorescence | Phosphorescence |

|---|---|---|

| Excited State | Singlet (S₁) | Triplet (T₁) |

| Spin Multiplicity | Maintained | Changed |

| Lifetime | Short (10-9 to 10-7 s) | Long (10-6 to 10 s) |

| Governing Factors | Molecular rigidity, absence of heavy atoms | Presence of heavy atoms, rigid media |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the precise atomic positions can be determined. This analysis reveals the exact molecular structure, conformational details, and how molecules pack together in the crystal lattice.

While a crystal structure for this compound has not been reported, studies on similarly substituted dibromobenzene derivatives provide insight into the type of data obtained. For instance, the analysis of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) revealed its crystal system, space group, and unit cell dimensions. nih.gov Such data is critical for understanding structure-property relationships and designing new materials.

Table 3: Illustrative Single-Crystal X-ray Crystallography Data for an Analogous Compound (1,4-Dibromo-2,5-dimethoxybenzene)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈Br₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.573 (1) | nih.gov |

| b (Å) | 8.438 (2) | nih.gov |

| c (Å) | 8.756 (2) | nih.gov |

| **β (°) ** | 90.14 (3) | nih.gov |

| **Volume (ų) ** | 485.6 (2) | nih.gov |

Powder X-ray Diffraction for Material Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. The technique provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. It is widely used for:

Identifying crystalline compounds by comparing their diffraction patterns to known standards.

Determining the phase purity of a bulk sample.

Investigating polymorphism, where a compound can exist in multiple crystalline forms. semanticscholar.org

For a synthesized batch of this compound, PXRD would be the primary method to confirm that the bulk material corresponds to the single-crystal structure (if one were available) and to ensure it is free from crystalline impurities or different polymorphic forms. semanticscholar.org The pattern consists of a series of peaks, with their positions (in degrees 2θ) related to the unit cell dimensions and their intensities related to the atomic arrangement within the cell.

Computational and Theoretical Chemistry Insights into 1,4 Dibromo 2 Ethynylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. quest.codesfrontiersin.org For 1,4-dibromo-2-ethynylbenzene, DFT calculations are instrumental in elucidating its fundamental electronic properties. These calculations typically involve the use of functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and various basis sets to approximate the molecular orbitals and energy levels. semanticscholar.orgnih.gov

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For this compound, the HOMO is typically characterized by delocalized π-electrons across the benzene (B151609) ring and the ethynyl (B1212043) group, indicating these are the most readily donatable electrons. The LUMO, on the other hand, is generally an antibonding π* orbital, representing the region most likely to accept electrons. The distribution and energies of these frontier orbitals dictate the molecule's behavior in chemical reactions, particularly in processes like cycloadditions or reactions with electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Energies for Aryl Ethynyl Compounds

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenylacetylene (B144264) | -6.2 | -0.5 | 5.7 |

| Substituted Phenylacetylene | -5.9 | -0.8 | 5.1 |

Note: These are illustrative values for similar compounds and the exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govthaiscience.info The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.netwolfram.com

In the case of this compound, the MEP map would likely show negative potential around the bromine atoms due to their high electronegativity and lone pairs of electrons. The π-system of the ethynyl group would also exhibit a region of negative potential, making it susceptible to electrophilic attack. Conversely, the hydrogen atom of the ethynyl group and the hydrogen atoms on the benzene ring would represent areas of positive potential.

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including their UV-visible absorption and fluorescence emission spectra. researchgate.netnih.gov These calculations can provide insights into the electronic transitions that give rise to the observed spectral features.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The introduction of the ethynyl group is known to cause a bathochromic (red) shift in the absorption maxima of naphthalene (B1677914) derivatives. mdpi.com Similarly, fluorescence properties, such as the emission wavelength and quantum yield, can be computationally estimated, providing a theoretical basis for its potential applications in optoelectronic materials.

Modeling of Reaction Pathways and Transition States

For this compound, this approach can be used to model various reactions, such as its participation in Sonogashira coupling, cycloaddition reactions involving the ethynyl group, or nucleophilic aromatic substitution. By locating the transition state structure for a given reaction pathway, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

Investigation of Conformational Preferences and Molecular Dynamics

While this compound is a relatively rigid molecule, computational methods can be used to investigate its conformational preferences, particularly if it were part of a larger, more flexible molecular system. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including vibrational modes and interactions with its environment. ethz.chnih.gov These simulations are valuable for understanding how the molecule behaves in different phases (gas, liquid, solid) and in the presence of solvents or other molecules.

Design of Novel Derivatives with Tuned Properties

A significant advantage of computational chemistry is its ability to aid in the rational design of new molecules with specific, desired properties. By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its electronic, spectroscopic, and reactive properties. For example, by introducing different substituent groups onto the benzene ring, it is possible to tune the HOMO-LUMO gap, thereby altering the molecule's absorption and emission characteristics. This computational pre-screening can significantly accelerate the discovery of novel materials for applications in areas such as organic electronics, sensors, and pharmaceuticals. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 1,4-Dibromo-2-ethynylbenzene, and what critical reaction parameters must be controlled?

Methodological Answer:

A robust synthesis involves Sonogashira coupling between 1,4-dibromo-2-iodobenzene and trimethylsilylacetylene (TMSA), followed by desilylation. Key steps include:

- Catalyst System : Use Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio under inert conditions to minimize side reactions .

- Solvent and Temperature : Employ THF at 60°C for 12–24 hours to balance reaction rate and selectivity.

- Purification : Column chromatography (silica gel, hexane:EtOAc 9:1) isolates the product, with final recrystallization in ethanol to achieve >95% purity .

Critical parameters:

- Moisture Control : Strict anhydrous conditions prevent deactivation of Pd catalysts.

- Stoichiometry : Excess TMSA (1.5 eq.) ensures complete coupling while avoiding poly-alkynylation .

Basic: How can researchers characterize the electronic effects of ethynyl and bromo substituents on the aromatic ring using spectroscopic methods?

Methodological Answer:

IR and NMR spectroscopy are critical:

- IR Spectroscopy : The ethynyl C≡C stretch appears at ~2100 cm⁻¹, while C-Br stretches are observed at 550–650 cm⁻¹. Compare with 1,4-dibromobenzene (C-Br at 630 cm⁻¹) to assess electronic perturbations .

- ¹H/¹³C NMR : The ethynyl proton is deshielded (δ 2.8–3.2 ppm in CDCl₃). Aromatic protons show splitting patterns reflecting para-dibromo and meta-ethynyl substituent effects .

- DFT Calculations : Validate electronic effects using NIST-referenced computational models (e.g., B3LYP/6-31G*) to map charge distribution .

Advanced: What strategies resolve contradictions in reported reaction yields for Sonogashira coupling involving this compound derivatives?

Methodological Answer:

Yield discrepancies often stem from competing homocoupling or protodehalogenation . Mitigation strategies:

- Additive Screening : Use 10 mol% tetrabutylammonium fluoride (TBAF) to suppress homocoupling by sequestering excess iodide .

- Statistical Analysis : Apply multivariate regression (e.g., R² >0.95) to optimize catalyst loading and temperature. For example, a 5°C increase (60°C → 65°C) can improve yields by 12% while maintaining selectivity .

- In Situ Monitoring : Employ GC-MS to track intermediate formation and adjust reaction time dynamically .

Advanced: How can kinetic studies elucidate competing pathways in electrophilic substitution reactions of this compound?

Methodological Answer:

Competition between bromo and ethynyl groups for electrophilic attack can be studied via:

- Isotopic Labeling : Use D₂O quenching to track protonation sites during nitration (HNO₃/H₂SO₄). Ethynyl-directed nitration dominates at C-5 due to resonance stabilization .

- Kinetic Profiling : Monitor reaction progress via UV-Vis spectroscopy. Pseudo-first-order rate constants (k₁) for bromination (Br₂/FeCl₃) are 3.2 × 10⁻³ s⁻¹ at 25°C, showing slower kinetics than non-ethynyl analogs .

- Computational Modeling : Transition state analysis (e.g., Gaussian 16) predicts regioselectivity, correlating with experimental product ratios .

Basic: What safety precautions are essential when handling this compound, given its structural analogs?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all manipulations due to potential respiratory irritancy .

- Storage : Keep in amber glass bottles under argon at –20°C to prevent degradation. Structural analogs like 1,4-dibromo-2,3-difluorobenzene are hygroscopic and reactive .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Avoid water contact to prevent HBr release .

Advanced: How does the steric and electronic interplay between bromo and ethynyl groups influence regioselectivity in further functionalization?

Methodological Answer:

- Steric Effects : Ethynyl groups at C-2 hinder electrophilic attack at adjacent positions (C-1 and C-3), favoring substitution at C-5 (para to bromo) .

- Electronic Effects : Bromo substituents deactivate the ring, but ethynyl groups donate electron density via conjugation, creating localized activation. Hammett σ⁺ values (σ⁴-Br = +0.23, σ⁵-ethynyl = –0.15) predict preferential sulfonation at C-5 .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids proceed at C-4 (bromo site) with 85% selectivity using Pd(OAc)₂/XPhos .

Basic: What are the common impurities encountered during synthesis, and how can they be effectively separated?

Methodological Answer:

- Major Impurities :

- Analytical Validation : Compare GC-MS fragmentation patterns with NIST library entries to confirm purity >99% .

Advanced: What computational methods are validated for predicting the reactivity and stability of this compound in various solvents?

Methodological Answer:

- Solvent Effects : COSMO-RS simulations predict higher stability in non-polar solvents (toluene, ΔG_solvation = –8.2 kcal/mol) versus polar aprotic solvents (DMF, ΔG_solvation = –5.1 kcal/mol) .

- Reactivity Mapping : DFT (M06-2X/def2-TZVP) identifies LUMO localization at C-5, aligning with experimental nitration regioselectivity .

- Degradation Pathways : Molecular dynamics (AMBER) models show hydrolytic debromination is negligible in pH <8 but accelerates in basic conditions (t₁/₂ = 2 h at pH 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.